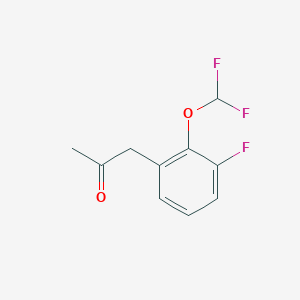
(2S)-4-methyl-2-(tritylamino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-(tritylamino)pentan-1-ol is an organic compound with a complex structure that includes a tritylamino group and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-(tritylamino)pentan-1-ol typically involves the following steps:
Formation of the tritylamino group: This can be achieved by reacting trityl chloride with an appropriate amine under basic conditions.
Introduction of the secondary alcohol: The secondary alcohol can be introduced through a Grignard reaction or other suitable methods.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-methyl-2-(tritylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The tritylamino group can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a tritylamine.
Substitution: Formation of a halide derivative.
Applications De Recherche Scientifique
(2S)-4-methyl-2-(tritylamino)pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4-methyl-2-(tritylamino)pentan-1-ol involves its interaction with various molecular targets. The tritylamino group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The secondary alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanol: A primary alcohol with a simpler structure.
2-Pentanol: A secondary alcohol similar to (2S)-4-methyl-2-(tritylamino)pentan-1-ol but without the tritylamino group.
3-Methyl-2-pentanol: Another secondary alcohol with a different substitution pattern.
Propriétés
Formule moléculaire |
C25H29NO |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-(tritylamino)pentan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-20(2)18-24(19-27)26-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,26-27H,18-19H2,1-2H3/t24-/m0/s1 |
Clé InChI |
DTDJODDDERHVIY-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)



![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)

